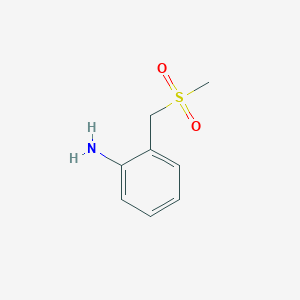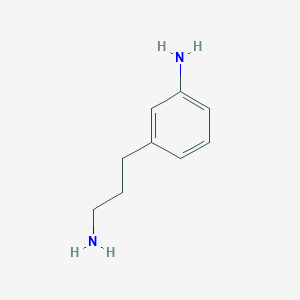
1-(2-ヒドロキシプロピル)ピロリジン-2-オン
説明
1-(2-Hydroxypropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H13NO2. It is a derivative of pyrrolidin-2-one, featuring a hydroxypropyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry.
科学的研究の応用
1-(2-Hydroxypropyl)pyrrolidin-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of 1-(2-Hydroxypropyl)pyrrolidin-2-one are serotonin 5-HT1A and α1-adrenergic receptors . These receptors play a crucial role in the nervous system, influencing various physiological processes such as mood, anxiety, sleep, and cognition for 5-HT1A receptors, and regulating functions like blood pressure and smooth muscle contraction for α1-adrenergic receptors.
Mode of Action
1-(2-Hydroxypropyl)pyrrolidin-2-one interacts with its targets, the serotonin 5-HT1A and α1-adrenergic receptors, leading to a decrease in susceptibility to seizures . This suggests that the compound may modulate the activity of these receptors, altering neuronal signaling and thus exerting its effects.
Biochemical Pathways
Given its affinity for serotonin 5-ht1a and α1-adrenergic receptors, it’s likely that it impacts the serotonergic and adrenergic signaling pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, cognition, cardiovascular function, and more.
Result of Action
The molecular and cellular effects of 1-(2-Hydroxypropyl)pyrrolidin-2-one’s action are primarily observed as anticonvulsant activity . The compound has been shown to significantly reduce the incidence of seizures in animal models . This suggests that it may alter neuronal excitability and signaling, leading to a reduction in seizure susceptibility.
生化学分析
Biochemical Properties
1-(2-Hydroxypropyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase . This interaction can modulate the breakdown of neurotransmitters, thereby affecting their levels in the brain. Additionally, 1-(2-Hydroxypropyl)pyrrolidin-2-one can bind to certain receptors, altering their signaling pathways .
Cellular Effects
1-(2-Hydroxypropyl)pyrrolidin-2-one exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . This compound can modulate gene expression, leading to changes in the production of proteins that regulate cell survival and death. Furthermore, 1-(2-Hydroxypropyl)pyrrolidin-2-one affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-(2-Hydroxypropyl)pyrrolidin-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their function . This compound has been found to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmitter breakdown . Additionally, 1-(2-Hydroxypropyl)pyrrolidin-2-one can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-(2-Hydroxypropyl)pyrrolidin-2-one can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to 1-(2-Hydroxypropyl)pyrrolidin-2-one can lead to changes in cellular function, including alterations in cell growth and differentiation . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-Hydroxypropyl)pyrrolidin-2-one vary with different dosages. Low doses of this compound have been found to enhance cognitive function and reduce anxiety-like behaviors . Higher doses can lead to toxic effects, such as liver damage and neurotoxicity . These adverse effects are often associated with the accumulation of the compound in specific tissues, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2-Hydroxypropyl)pyrrolidin-2-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . This compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .
Transport and Distribution
Within cells and tissues, 1-(2-Hydroxypropyl)pyrrolidin-2-one is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 1-(2-Hydroxypropyl)pyrrolidin-2-one within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
1-(2-Hydroxypropyl)pyrrolidin-2-one exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it can interact with various cytoplasmic proteins and enzymes . Additionally, this compound can be transported into the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. The subcellular localization of 1-(2-Hydroxypropyl)pyrrolidin-2-one can be regulated by post-translational modifications and targeting signals that direct it to specific cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxypropyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 1-(2-Hydroxypropyl)pyrrolidin-2-one.
Industrial Production Methods: In industrial settings, the production of 1-(2-Hydroxypropyl)pyrrolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-(2-Hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-Oxopropyl)pyrrolidin-2-one.
Reduction: The compound can be reduced to form 1-(2-Hydroxypropyl)pyrrolidine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 1-(2-Oxopropyl)pyrrolidin-2-one
Reduction: 1-(2-Hydroxypropyl)pyrrolidine
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
1-(2-Hydroxypropyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound, lacking the hydroxypropyl group.
1-(3-Hydroxypropyl)pyrrolidin-2-one: A structural isomer with the hydroxy group on the third carbon of the propyl chain.
1-(2-Hydroxyethyl)pyrrolidin-2-one: A similar compound with a shorter hydroxyalkyl chain.
Uniqueness: 1-(2-Hydroxypropyl)pyrrolidin-2-one is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications.
特性
IUPAC Name |
1-(2-hydroxypropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)5-8-4-2-3-7(8)10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUPRIKMZACLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617303 | |
| Record name | 1-(2-Hydroxypropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4204-66-4 | |
| Record name | 1-(2-Hydroxypropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)












